molecular formula C10H7N2NaO6S B7889068 sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate

sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate

Cat. No.: B7889068
M. Wt: 306.23 g/mol
InChI Key: KFVXGVBBXSOYNO-UHFFFAOYSA-M
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Description

N-(4-hydroxyphenyl)acetamide . This compound is commonly referred to as paracetamol or acetaminophen. It is widely used as an analgesic (pain reliever) and antipyretic (fever reducer).

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-hydroxyphenyl)acetamide can be synthesized through several methods. One common method involves the acetylation of p-aminophenol with acetic anhydride. The reaction typically occurs under acidic conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of N-(4-hydroxyphenyl)acetamide often involves the catalytic hydrogenation of nitrobenzene to produce p-aminophenol, which is then acetylated using acetic anhydride. This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone imine derivatives.

    Reduction: It can be reduced to form p-aminophenol.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Quinone imine derivatives.

    p-Aminophenol.

    Substitution: Halogenated derivatives of N-(4-hydroxyphenyl)acetamide.

Scientific Research Applications

N-(4-hydroxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a standard for calibrating analytical instruments.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: It is extensively studied for its analgesic and antipyretic properties.

    Industry: It is used in the manufacture of various pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

N-(4-hydroxyphenyl)acetamide exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and fever. The compound also affects the central nervous system, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Aspirin (CID 2244): Another analgesic and antipyretic compound, but with anti-inflammatory properties.

    Ibuprofen (CID 3672): Similar analgesic and antipyretic effects, but also has anti-inflammatory properties.

    Naproxen (CID 156391): Similar to ibuprofen, with longer-lasting effects.

Uniqueness

N-(4-hydroxyphenyl)acetamide is unique in that it has minimal anti-inflammatory effects compared to aspirin and ibuprofen. This makes it a preferred choice for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with anti-inflammatory drugs.

Properties

IUPAC Name

sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-4H,5H2,(H,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXGVBBXSOYNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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